Bentiamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Diabetic neuropathy

This is nerve damage caused by diabetes. Some studies suggest that bentiamine may help to improve symptoms such as pain, numbness, and burning in the feet and hands. )

Age-related cognitive decline

Early research suggests that bentiamine may improve cognitive function in older adults with mild cognitive impairment. ) More research is needed to confirm these findings.

Alcoholic neuropathy

This is nerve damage caused by alcoholism. Some research suggests that bentiamine may help to improve symptoms such as pain, weakness, and numbness. )

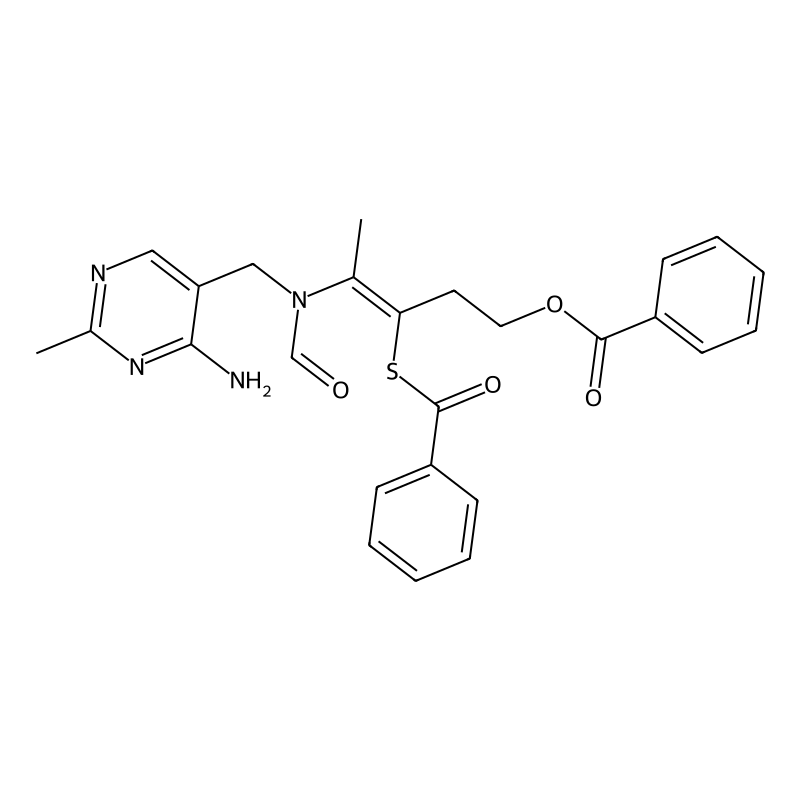

Bentiamine, scientifically known as S-benzoylthiamine O-monophosphate, is a synthetic derivative of thiamine (vitamin B1). It is characterized by its lipid-soluble properties, which enhance its bioavailability compared to standard thiamine. Developed in Japan during the late 1950s, bentiamine is primarily utilized for its therapeutic effects in treating diabetic complications, particularly diabetic neuropathy. Its chemical formula is C₁₉H₂₃N₄O₆PS, with a molar mass of 466.45 g/mol. Unlike thiamine, which is hydrophilic and poorly absorbed, bentiamine can easily penetrate cell membranes due to its amphiphilic nature .

Bentiamine undergoes several key chemical transformations in the body. Upon ingestion, it is dephosphorylated by ecto-alkaline phosphatases in the intestinal mucosa to form S-benzoylthiamine. This compound is then hydrolyzed to thiamine by thioesterases in the liver . The metabolic pathway of bentiamine significantly enhances the levels of thiamine diphosphate, a critical cofactor for enzymes involved in carbohydrate metabolism such as transketolase .

Bentiamine exhibits various biological activities that contribute to its therapeutic potential. It has been shown to improve nerve function and reduce symptoms associated with diabetic neuropathy by increasing intracellular levels of thiamine diphosphate, which plays a crucial role in glucose metabolism and neuronal health . Additionally, bentiamine has demonstrated antioxidant properties, helping to mitigate oxidative stress in diabetic conditions and potentially protecting against complications like retinopathy and nephropathy .

The synthesis of bentiamine involves several steps:

- Starting Materials: The process typically begins with thiamine as the primary precursor.

- Acylation Reaction: Thiamine undergoes acylation using benzoyl chloride or a similar reagent to introduce the benzoyl group.

- Phosphorylation: The resulting compound is then phosphorylated to yield S-benzoylthiamine O-monophosphate.

- Purification: The final product is purified through crystallization or chromatography techniques to achieve pharmaceutical-grade quality .

Bentiamine shares similarities with other derivatives of thiamine but has unique properties that set it apart:

| Compound Name | Structure Type | Solubility | Bioavailability | Primary Use |

|---|---|---|---|---|

| Thiamine | Vitamin | Water-soluble | Low | Essential nutrient |

| Benfotiamine | S-acyl derivative | Poorly soluble | High | Diabetic neuropathy |

| Allithiamine | Disulfide derivative | Lipid-soluble | Moderate | Nutritional supplement |

| Sulbutiamine | Disulfide derivative | Lipid-soluble | Moderate | Cognitive enhancement |

| Fursultiamine | Disulfide derivative | Lipid-soluble | Moderate | Nutritional supplement |

Bentiamine's unique lipid-soluble structure allows for enhanced absorption and therapeutic efficacy compared to traditional water-soluble forms of thiamine and other derivatives like benfotiamine . Its ability to effectively increase thiamine levels makes it particularly valuable in clinical applications for diabetes-related complications.

International Union of Pure and Applied Chemistry Nomenclature and Structural Isomerism

Bentiamine, bearing the Chemical Abstracts Service registry number 299-88-7, possesses the molecular formula C₂₆H₂₆N₄O₄S with a molecular weight of 490.6 grams per mole [1] [2]. The compound exhibits geometric isomerism around its double bond, resulting in two distinct stereoisomeric forms that can be systematically named according to International Union of Pure and Applied Chemistry nomenclature standards [1] [2].

The primary isomer documented in chemical databases carries the complete International Union of Pure and Applied Chemistry designation: (3Z)-4-{(4-Amino-2-methyl-5-pyrimidinyl)methylamino}-3-(benzoylsulfanyl)-3-penten-1-yl benzoate [1]. Alternative nomenclature systems recognize this compound as [(Z)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-benzoylsulfanylpent-3-enyl] benzoate, reflecting the Z-configuration designation [2]. The compound also exists as an E-isomer with the corresponding nomenclature: [(E)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-benzoylsulfanylpent-3-enyl] benzoate [3].

Structural analysis reveals that Bentiamine belongs to the classification of lipophilic thiamine derivatives, specifically functioning as an S-acyl thiamine analog [1] [2]. The molecule contains multiple functional groups including a pyrimidine ring system, benzoyl ester moieties, and a thioester linkage, contributing to its complex stereochemical behavior [1] [2]. The compound demonstrates the characteristic features of dibenzoyl thiamine derivatives, with benzoyl groups replacing hydroxyl and sulfhydryl moieties on the parent thiamine molecule [3].

E/Z Configuration Analysis

The stereochemical characterization of Bentiamine centers on the presence of a carbon-carbon double bond that exhibits restricted rotation, giving rise to geometric isomerism [4] [5]. The determination of E or Z configuration follows the Cahn-Ingold-Prelog priority rules, where substituents attached to each carbon of the double bond are ranked according to atomic number [4] [5].

In the Z-configuration of Bentiamine, the higher-priority substituents on each carbon of the double bond are positioned on the same side of the double bond plane [4] [5]. This geometric arrangement reflects the German term "zusammen," meaning "together," which provides the basis for the Z designation [4] [5]. The Z-isomer represents the predominant form reported in most chemical databases and analytical studies [1] [2].

The alternative E-configuration places the higher-priority groups on opposite sides of the double bond, following the German term "entgegen," meaning "opposite" [4] [5]. The existence of both E and Z forms creates the possibility for cis-trans isomerism in Bentiamine, though the Z-form appears to be the more thermodynamically stable configuration under standard conditions [1] [2].

The stereochemical implications extend beyond simple geometric considerations, as the E/Z configuration can influence molecular properties including solubility, biological activity, and spectroscopic characteristics [4] [5]. The restricted rotation around the double bond ensures that these isomeric forms remain distinct molecular entities rather than rapidly interconverting conformers [4] [5].

Physicochemical Profile

Thermodynamic Properties (Melting Point, Boiling Point)

Bentiamine exhibits well-defined thermal characteristics that reflect its molecular structure and intermolecular interactions. The compound demonstrates a melting point of 173°C, indicating substantial crystalline stability and strong intermolecular forces within the solid state [6] [7]. This relatively high melting point suggests the presence of extensive hydrogen bonding networks and van der Waals interactions between adjacent molecules in the crystal lattice [6] [7].

The boiling point of Bentiamine has been determined through predictive modeling to be 718.2 ± 60.0°C at standard atmospheric pressure (760 mmHg) [6] [7]. This exceptionally high boiling point reflects the compound's substantial molecular weight and the presence of multiple aromatic ring systems that contribute to increased intermolecular attraction forces [6] [7]. The large uncertainty range in the predicted boiling point value indicates the computational challenges associated with accurately modeling the thermal behavior of complex organic molecules containing multiple functional groups [6] [7].

Additional thermal properties include a flash point of 388.1°C, demonstrating the compound's thermal stability and relatively low volatility under normal handling conditions [7]. The high flash point suggests that Bentiamine poses minimal fire hazard risks during standard laboratory and industrial processing procedures [7]. These thermal characteristics collectively indicate that Bentiamine maintains structural integrity across a broad temperature range, making it suitable for various analytical and preparative procedures that may require elevated temperatures [6] [7].

Solubility Characteristics and Partition Coefficients

The solubility profile of Bentiamine reveals complex pH-dependent behavior that significantly influences its bioavailability and analytical handling. The compound exhibits sparing solubility in water at physiological pH values (pH ≤ 7.0), which distinguishes it from the highly water-soluble parent compound thiamine [8]. This reduced aqueous solubility results from the incorporation of lipophilic benzoyl groups that increase the compound's hydrophobic character [8].

In alkaline conditions (pH ≥ 8.0), Bentiamine demonstrates enhanced water solubility due to ionization of acidic functional groups [8]. This pH-dependent solubility behavior suggests the presence of ionizable moieties that become deprotonated under basic conditions, thereby increasing the compound's polar character and water compatibility [8].

The organic solvent solubility profile indicates slight solubility in chloroform and dimethyl sulfoxide, with limited dissolution in other common organic solvents such as benzene and methanol [8] [6]. This restricted solubility in organic media further emphasizes the compound's intermediate polarity characteristics [8] [6].

The calculated logarithmic partition coefficient (LogP) value of 5.59490 indicates strong lipophilic character [7]. This high LogP value suggests preferential partitioning into lipid phases over aqueous phases, which has important implications for membrane permeability and tissue distribution [7]. However, contrary to expectations based solely on LogP values, studies have demonstrated that Bentiamine does not readily cross cell membranes, possibly due to its bulky molecular structure and specific geometric constraints [8].

The vapor pressure of Bentiamine has been calculated as 1.78 × 10⁻²⁰ mmHg at 25°C, indicating extremely low volatility [7]. This negligible vapor pressure confirms that the compound remains in the condensed phase under normal atmospheric conditions and poses minimal inhalation exposure risks [7].

Spectroscopic Identification Markers

Nuclear Magnetic Resonance Spectral Fingerprints

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of Bentiamine through analysis of both proton and carbon-13 nuclear environments. The carbon-13 nuclear magnetic resonance spectrum of Bentiamine exhibits characteristic chemical shift patterns that reflect the diverse chemical environments present within the molecule [9] [10].

The carbonyl carbon atoms associated with the benzoyl ester groups appear in the downfield region between 170-185 parts per million, consistent with typical ester carbonyl chemical shifts [9]. These signals provide direct evidence for the presence of benzoyl ester functionality and serve as key diagnostic markers for structural confirmation [9].

Aromatic carbon atoms from the benzoyl ring systems generate signals in the 125-150 parts per million region, reflecting the deshielding effects of the aromatic π-electron system [9] [10]. The multiplicity and integration patterns of these aromatic signals provide information about the substitution patterns and symmetry elements within the molecule [9] [10].

The pyrimidine ring carbon atoms contribute additional signals in the aromatic region, with specific chemical shifts influenced by the nitrogen-containing heterocyclic environment [9]. The amino-substituted carbon and methyl-bearing carbons of the pyrimidine ring exhibit characteristic chemical shifts that aid in structural assignment [9].

Aliphatic carbon atoms, including those in the pentyl chain and methyl substituents, appear in the upfield region between 10-50 parts per million [9] [10]. The specific chemical shifts of these carbons depend on their proximity to electronegative atoms and their substitution patterns [9] [10].

Proton nuclear magnetic resonance spectroscopy reveals complex splitting patterns and chemical shifts that correspond to the various hydrogen environments within Bentiamine. The aromatic protons generate signals in the 7-8 parts per million region with characteristic coupling patterns that reflect the benzoyl ring substitution [11]. The formyl proton associated with the formamide group appears as a distinctive singlet in the downfield region [11].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of Bentiamine generates characteristic fragmentation patterns that provide structural information and enable unambiguous identification. The molecular ion peak appears at mass-to-charge ratio 490.6, corresponding to the intact molecular structure [11]. Under positive ionization conditions, the protonated molecular ion [M+H]⁺ appears at mass-to-charge ratio 491.6 [11].

The fragmentation behavior of Bentiamine follows predictable pathways based on the stability of resulting ionic species and the presence of labile bonds within the molecular structure [12]. The benzoyl ester groups represent particularly fragile linkages that undergo facile cleavage under mass spectrometric conditions [12].

Alpha-cleavage adjacent to the carbonyl groups generates fragments corresponding to loss of benzoyl moieties, producing characteristic ions that retain either the thiamine-derived portion or the benzoyl fragments [12]. These fragmentation pathways mirror those observed in other benzoyl ester compounds and provide reliable structural diagnostic information [12].

The pyrimidine ring system contributes stable fragment ions due to the inherent stability of nitrogen-containing heterocycles under mass spectrometric conditions [12]. The 4-amino-2-methylpyrimidin-5-yl fragment represents a particularly stable species that often appears as a base peak or prominent ion in the mass spectrum [12].

McLafferty rearrangement processes may occur in regions of the molecule containing appropriately positioned gamma-hydrogen atoms, leading to characteristic neutral losses and rearranged ionic products [12]. These rearrangement processes provide additional structural information and help distinguish Bentiamine from closely related compounds [12].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Dates

2: Heywood R, Wood JD, Majeed SK. Tumorigenic and toxic effect of O,S-dibenzoyl thiamine hydrochloride in prolonged dietary administration to rats. Toxicol Lett. 1985 Jul;26(1):53-8. PubMed PMID: 4024157.

3: TACHI I, NAGATA Y. Polarography of diacetylthiamine and dibenzoylthiamine. J Vitaminol (Kyoto). 1956 Mar;2(1):60-6. PubMed PMID: 13320616.